N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines various functional groups including furan, oxadiazole, and chromene
Mechanism of Action
Mode of Action
The presence of a furan ring and an oxadiazole ring in its structure suggests that it might interact with its targets through pi-pi stacking, hydrogen bonding, or other non-covalent interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a furan ring in its structure suggests that it might undergo metabolic transformations involving the oxidation of the furan ring .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might potentially exert effects on cells or tissues by interacting with proteins or other macromolecules that recognize furan or oxadiazole moieties .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the furan ring in the compound might be affected by oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved by reacting furfural with hydrazine hydrate under reflux conditions.
Coupling with the phenyl group: : The oxadiazole intermediate is then coupled with a brominated benzyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the chromene moiety: : This step involves reacting the phenyl-oxadiazole intermediate with a chromene derivative under basic conditions.
Industrial Production Methods
For industrial scale production, the above synthetic routes are optimized for higher yields and purity. Catalysts such as palladium on carbon may be employed, and automated flow reactors can be used to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring is susceptible to oxidation, forming compounds like furanones.
Reduction: : The oxadiazole ring can undergo reduction under hydrogenation conditions.
Substitution: : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogens (Cl2, Br2) and Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation products: : Furanones and corresponding carboxylic acids.
Reduction products: : Reduced oxadiazole derivatives.
Substitution products: : Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: : It can act as a ligand in metal-catalyzed reactions.
Biology
Bioactive molecule: : Exhibits potential antimicrobial and anti-inflammatory properties.
Enzyme inhibitors: : Can inhibit specific enzymes involved in disease pathways.
Medicine
Drug development: : Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material science: : Used in the development of advanced materials like polymers.
Agriculture: : Explored for its role in developing agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: : Such as 4-hydroxycoumarin, which shares the chromene structure.
Oxadiazole derivatives: : Like 2,5-diphenyl-1,3,4-oxadiazole, similar in having the oxadiazole ring.
Furan derivatives: : Such as furfural, sharing the furan moiety.
Uniqueness
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide's unique combination of functional groups (furan, oxadiazole, and chromene) provides distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific explorations.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c27-17-13-20(30-18-9-4-2-7-15(17)18)23(28)24-16-8-3-1-6-14(16)12-21-25-22(26-31-21)19-10-5-11-29-19/h1-11,13H,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVCQUMTXVIRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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